molecular formula C13H5NO2 B11716758 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile

Cat. No.: B11716758
M. Wt: 207.18 g/mol
InChI Key: TVURWCUBAHSGLW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile typically involves the reaction of acenaphthenequinone with a suitable nitrile source under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The carbonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The dioxo and carbonitrile groups play a crucial role in these interactions, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of dioxo and carbonitrile groups, which confer specific reactivity and stability, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H5NO2

Molecular Weight

207.18 g/mol

IUPAC Name

1,2-dioxoacenaphthylene-5-carbonitrile

InChI

InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H

InChI Key

TVURWCUBAHSGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N

Origin of Product

United States

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